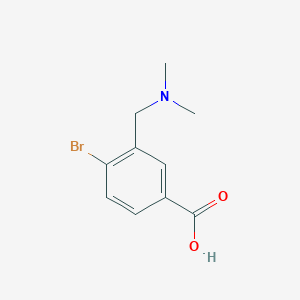![molecular formula C9H11N3OS B12498047 3-ethyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498047.png)
3-ethyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-etil-4-hidroxi-6-metil-1H-pirrolo[3,2-d]pirimidina-2-tiona es un compuesto heterocíclico que presenta una estructura central de pirrolo[3,2-d]pirimidina. Este compuesto es de interés debido a sus potenciales actividades biológicas y aplicaciones en diversos campos, incluyendo la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-etil-4-hidroxi-6-metil-1H-pirrolo[3,2-d]pirimidina-2-tiona generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de acetoacetato de etilo con tiourea en presencia de una base, seguida de ciclización para formar el núcleo de pirrolo[3,2-d]pirimidina . Las condiciones de reacción a menudo incluyen reflujo en etanol u otro solvente adecuado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y el catalizador, es crucial para lograr altos rendimientos y pureza. Los reactores de flujo continuo y otras técnicas avanzadas pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-etil-4-hidroxi-6-metil-1H-pirrolo[3,2-d]pirimidina-2-tiona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo tiona en un tiol u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo tiona puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para la oxidación, y agentes reductores como el borohidruro de sodio para la reducción. Las reacciones de sustitución pueden involucrar nucleófilos como aminas o alcóxidos en condiciones básicas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir diversos derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
3-etil-4-hidroxi-6-metil-1H-pirrolo[3,2-d]pirimidina-2-tiona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 3-etil-4-hidroxi-6-metil-1H-pirrolo[3,2-d]pirimidina-2-tiona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede actuar como un inhibidor de quinasas u otras proteínas involucradas en las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de pirrolopirazina: Estos compuestos comparten una estructura anular de pirrol similar y exhiben diversas actividades biológicas.
Derivados de pirazolo[3,4-d]pirimidina: Estos compuestos tienen un núcleo de pirimidina similar y son conocidos por sus actividades inhibitorias de quinasas.
Singularidad
3-etil-4-hidroxi-6-metil-1H-pirrolo[3,2-d]pirimidina-2-tiona es única debido a su patrón de sustitución específico y la presencia del grupo tiona, que imparte propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C9H11N3OS |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-ethyl-6-methyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-12-8(13)7-6(11-9(12)14)4-5(2)10-7/h4,10H,3H2,1-2H3,(H,11,14) |
Clave InChI |
ACAJZIAGLCYYPP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(C=C(N2)C)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12497973.png)
![4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)


![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12498000.png)
![N-(3,5-difluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12498006.png)
![1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12498014.png)


![Ethyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498030.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12498036.png)
![Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12498059.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B12498070.png)
